[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol
CAS No.:
Cat. No.: VC18339474
Molecular Formula: C10H8F3N3O
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F3N3O |
|---|---|
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | [3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanol |
| Standard InChI | InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-14-8(5-17)15-16-9/h1-4,17H,5H2,(H,14,15,16) |
| Standard InChI Key | VHJJRSNZXKKEFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=N2)CO |
Introduction
Synthesis and Applications
Triazoles can be synthesized through various methods, including the cyclization of hydrazine derivatives with appropriate reagents. The addition of a methanol group to form [5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol would typically involve further functionalization steps after the initial triazole ring formation.
Triazoles are important in biomedical applications, such as antibacterial, antifungal, and anticancer agents . They are also used in the development of fluorescent dyes and other materials .
Research Findings and Future Directions
While specific research findings on [5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol are not available, studies on related triazole derivatives highlight their potential in various fields. For instance, triazoles with trifluoromethyl groups are of interest due to their unique chemical properties, which can enhance biological activity or material performance.
Future research could focus on synthesizing and characterizing [5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol to explore its potential applications in pharmaceuticals, materials science, or as a precursor for further chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume